AZ PFKFB3 67
Overview
Description
AZ PFKFB3 67 is a potent and selective inhibitor of the metabolic kinase phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has been studied extensively for its role in inhibiting angiogenesis, the process of new blood vessel formation, independently of glycolysis inhibition . PFKFB3 is a key regulatory enzyme in the glycolytic pathway, making it a significant target for therapeutic interventions in various diseases, including cancer .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is a key regulatory enzyme of the glycolytic pathway . It plays a crucial role in regulating angiogenesis, cell death, and cell stemness .
Mode of Action
The compound binds to PFKFB3, inhibiting its activity . This inhibition is confirmed through isothermal titration calorimetry .
Biochemical Pathways
PFKFB3 regulates the activity of phosphofructokinase-1 (PFK-1) by synthesizing and degrading fructose 2,6-bisphosphate (F2,6BP) . F2,6BP is a strong activator of PFK-1, prompting PFK-1 to become more active, leading to an accelerated rate of the glycolytic pathway and increased ATP production . By inhibiting PFKFB3, the compound disrupts this process .
Result of Action
The compound’s action results in significant inhibition of angiogenesis, both in vitro and in vivo . This inhibition is independent of endothelial cell migratory and proliferative abilities . The compound also has potential therapeutic effects on neurodegenerative diseases .
Action Environment
Environmental factors such as hypoxia, inflammation, and cellular signals can activate PFKFB3
Biochemical Analysis
Biochemical Properties
AZ-PFKFB3-67 is a highly effective and selective inhibitor of the PFKFB3 enzyme, with IC50 values of 11, 159, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1 respectively . PFKFB3 is a key enzyme in glycolysis, a process that cancer cells often rely on for energy. By inhibiting PFKFB3, AZ-PFKFB3-67 can disrupt this process and potentially hinder the growth and proliferation of cancer cells .
Cellular Effects
In cellular contexts, AZ-PFKFB3-67 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit glycolysis in cancer cells, thereby reducing their proliferative rate . Additionally, it has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Molecular Mechanism
At the molecular level, AZ-PFKFB3-67 exerts its effects primarily through its inhibition of the PFKFB3 enzyme. This inhibition impairs glycolysis, leading to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis . This can result in a decrease in the energy supply available to cancer cells, thereby inhibiting their growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZ-PFKFB3-67 have been observed to change over time. For example, it has been reported to provoke a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation
Dosage Effects in Animal Models
In animal models, the effects of AZ-PFKFB3-67 have been shown to vary with different dosages. For instance, it has been reported to significantly inhibit angiogenesis in vivo at low doses
Metabolic Pathways
AZ-PFKFB3-67 is involved in the glycolysis metabolic pathway through its inhibition of the PFKFB3 enzyme . This enzyme plays a crucial role in regulating the balance between the levels of fructose-6-phosphate and fructose-2,6-bisphosphate, which are key intermediates in the glycolysis pathway .
Subcellular Localization
Given its role as an inhibitor of the PFKFB3 enzyme, it is likely that it localizes to the cytoplasm where glycolysis takes place
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ PFKFB3 67 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The compound is purified using techniques such as recrystallization and chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
AZ PFKFB3 67 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
AZ PFKFB3 67 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and its regulation.
Biology: Investigated for its effects on cellular metabolism and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of new drugs targeting metabolic pathways
Comparison with Similar Compounds
Similar Compounds
3PO: Another PFKFB3 inhibitor, but it does not bind to PFKFB3 as effectively as AZ PFKFB3 67.
KAN0438757: A PFKFB3 inhibitor that induces radiosensitivity and inhibits homologous recombination.
Uniqueness
This compound is unique in its ability to inhibit angiogenesis independently of glycolysis inhibition. This distinct mechanism of action sets it apart from other PFKFB3 inhibitors, making it a valuable tool for studying angiogenesis and developing new therapeutic strategies .
Properties
IUPAC Name |
(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKFKQBWGMLCA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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